Bis(3,4-dimethylphenyl)diazene
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Overview
Description
Bis(3,4-dimethylphenyl)diazene, also known as 3,3’,4,4’-Tetramethylazobenzene, is an organic compound with the molecular formula C16H18N2. It is characterized by the presence of two 3,4-dimethylphenyl groups connected by a diazene (N=N) linkage. This compound is notable for its vibrant color and is often used in dye and pigment industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3,4-dimethylphenyl)diazene typically involves the diazotization of 3,4-dimethylaniline followed by a coupling reaction. The process can be summarized as follows:
Diazotization: 3,4-dimethylaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with another molecule of 3,4-dimethylaniline under alkaline conditions to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
- Continuous stirring and temperature control to maintain the reaction conditions.
- Use of large-scale reactors and separation units to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions: Bis(3,4-dimethylphenyl)diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azoxy compounds.
Reduction: Reduction of this compound leads to the formation of hydrazo compounds.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products:
Oxidation: Formation of azoxy compounds.
Reduction: Formation of hydrazo compounds.
Substitution: Formation of substituted this compound derivatives.
Scientific Research Applications
Bis(3,4-dimethylphenyl)diazene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other colorants due to its vibrant color.
Mechanism of Action
The mechanism of action of Bis(3,4-dimethylphenyl)diazene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, affecting their function.
Pathways Involved: It can modulate various biochemical pathways, including oxidative stress and signal transduction pathways.
Comparison with Similar Compounds
Bis(4-methoxyphenyl)diazene: Similar structure but with methoxy groups instead of methyl groups.
Bis(4-nitrophenyl)diazene: Contains nitro groups, leading to different chemical properties and reactivity.
Uniqueness: Bis(3,4-dimethylphenyl)diazene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methyl groups enhance its stability and influence its reactivity compared to other diazene derivatives.
Properties
IUPAC Name |
bis(3,4-dimethylphenyl)diazene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-11-5-7-15(9-13(11)3)17-18-16-8-6-12(2)14(4)10-16/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVSWJHEFVKUSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=NC2=CC(=C(C=C2)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29418-36-8 |
Source
|
Record name | Bis(3,4-dimethylphenyl)diazene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029418368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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